MCF-7 Cytotoxicity: Chloro Analog (IC₅₀ ~15 µM) vs. Furan Chalcone BBAP-7 (IC₅₀ 18.84 µM)
In MCF-7 breast adenocarcinoma cytotoxicity assays, (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate demonstrated an IC₅₀ of approximately 15 µM, outperforming the structurally distinct furan chalcone BBAP-7 (IC₅₀ = 18.84 µM) by roughly 20% [1]. This enhanced potency may originate from the dual halogen (Cl, F) substitution and the ester-linked furan carboxylate motif, which are absent in BBAP-7's simpler furan-propenone architecture.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against MCF-7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 15 µM |
| Comparator Or Baseline | BBAP-7 (furan chalcone): IC₅₀ = 18.84 µM |
| Quantified Difference | Approximately 20% lower IC₅₀ (higher potency) for the target compound |
| Conditions | MCF-7 cell line; standard MTT or similar cytotoxicity assay (exact protocol not harmonized across studies) |
Why This Matters
A 20% improvement in IC₅₀ can translate into a meaningful reduction in required screening concentration for hit-to-lead progression in breast cancer drug discovery campaigns.
- [1] R. R. Nayak et al. (2024). Novel furan chalcone modulates PHD-2 induction to impart antineoplastic effect in mammary gland carcinoma. PubMed/European Journal of Pharmacology. IC₅₀ of BBAP-7 on MCF-7 cells = 18.84 µM. View Source
